molecular formula C11H21IN2O2 B1225492 4-(2-Iodoacetamido)-TEMPO CAS No. 25713-24-0

4-(2-Iodoacetamido)-TEMPO

Cat. No.: B1225492
CAS No.: 25713-24-0
M. Wt: 340.20 g/mol
InChI Key: MWZANHRWWCPXQM-UHFFFAOYSA-N
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Description

4-(2-iodacetamido)-TEMPO is a piperidinecarboxamide that is TEMPO carrying an 2-iodoacetamido group at position 4. It has a role as a radical scavenger and a spin label. It is a member of aminoxyls, an organoiodine compound, a piperidinecarboxamide and a secondary carboxamide. It derives from a 4-amino-TEMPO.

Scientific Research Applications

Protein Conformation Studies

N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide has been utilized to study conformational changes in proteins. For instance, Coleman (1977) explored the binding of oxygen to hemoglobin modified with this compound, highlighting its use in analyzing protein structures and their changes upon ligand binding (Coleman, 1977).

Oxidative Reactions

Mercadante et al. (2013) discussed the synthesis of related compounds and their application in oxidative reactions. This research demonstrates the compound's potential in the field of synthetic chemistry, particularly in the development of environmentally friendly oxidants (Mercadante, Kelly, Bobbitt, Tilley, & Leadbeater, 2013).

Bioactive Stable Radicals

Zhdanov et al. (1980) synthesized a paramagnetic model of mescaline using a similar compound, demonstrating the potential of N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide in creating bioactive stable radicals. This application is important in studying the permeability of biological membranes and the pharmacological properties of such compounds (Zhdanov, Kapitanova, & Rozantsev, 1980).

Spin Labeling in Hemoglobin Research

Nakayama et al. (1988) used the compound in spin labeling of primate hemoglobins, providing insights into the differences in protein conformation among species. This study is significant in understanding evolutionary variations in hemoglobin structure (Nakayama, Aoki, Watanabe, Takenaka, Takahashi, Hoshino, & Yoshida, 1988).

Enzyme Conformation Studies

Coan and Keating (1982) researched sarcoplasmic reticulum ATPase reactivity with this spin-label, offering evidence for the enzyme's conformational states. Such studies are pivotal in enzymology, helping to understand the structural dynamics of enzymes (Coan & Keating, 1982).

X-ray Analysis of Spin-Labeled Hemoglobins

Moffat (1971) conducted X-ray difference Fourier techniques on horse carboxyhaemoglobin reacted with a similar spin label. This approach enables a structural understanding of the spin label's orientation and its interaction with the protein, crucial in biophysical studies (Moffat, 1971).

Mechanism of Action

Target of Action

The primary targets of 4-(2-Iodoacetamido)-TEMPO are cysteine residues in proteins . The compound is known to bind covalently with the thiol group of cysteine, preventing the protein from forming disulfide bonds .

Mode of Action

This compound interacts with its targets through a process known as alkylation . This involves the transfer of an alkyl group from the compound to its target, in this case, the cysteine residues in proteins. This alkylation process inhibits the ability of these residues to form disulfide bonds, thereby affecting the structure and function of the protein .

Biochemical Pathways

It is known that the compound can inhibit glycolysis by irreversibly inhibiting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (gapdh) . This suggests that the compound may have a significant impact on energy metabolism within cells.

Pharmacokinetics

Its metabolism and excretion are also likely to be complex, given its reactivity with protein residues .

Result of Action

The primary result of the action of this compound is the modification of protein structure and function. By preventing the formation of disulfide bonds, the compound can significantly alter the conformation of proteins, potentially affecting their activity and interactions with other molecules .

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For instance, the pH of the environment could affect the reactivity of the compound. Additionally, the presence of other reactive species could potentially interfere with the compound’s ability to alkylate its targets .

Biochemical Analysis

Biochemical Properties

N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit ferroptosis, a type of oxidative stress-induced cell death, by interacting with glutathione peroxidase 4 (GPX4) and other antioxidative systems . This interaction helps in reducing lipid hydroperoxides within cell membranes, thereby preventing cell death. Additionally, N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide can act as a radical scavenger, capturing reactive oxygen species (ROS) and protecting cells from oxidative damage .

Cellular Effects

N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit glutamate-induced cell death in mouse hippocampal cell lines and reduce neuronal cell death in a mouse ischemia model . This compound also affects the metabolism of yeast cells, increasing their metabolic activity and slowing down the aging process . Furthermore, it has been shown to reduce the number of DNA double-strand breaks, indicating its genoprotective effects .

Molecular Mechanism

The molecular mechanism of N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, it inhibits ferroptosis by preventing the accumulation of lethal lipid reactive oxygen species (ROS) in cell membranes . This is achieved through its interaction with GPX4 and other antioxidative systems, which help in reducing lipid hydroperoxides. Additionally, it can act as a radical scavenger, capturing ROS and protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies . Its effects on cellular function can vary depending on the duration of exposure. For example, prolonged exposure to this compound has been shown to increase metabolic activity in yeast cells and reduce the number of DNA double-strand breaks . These long-term effects highlight its potential as a protective agent against oxidative stress and cellular damage.

Dosage Effects in Animal Models

The effects of N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide vary with different dosages in animal models. At lower doses, it has been shown to inhibit ferroptosis and protect neuronal cells from ischemic damage . At higher doses, it may exhibit toxic or adverse effects. For instance, excessive doses of this compound can lead to oxidative stress and cellular damage, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress response and lipid metabolism. For example, it has been shown to interact with GPX4 and other antioxidative systems, reducing lipid hydroperoxides and preventing cell death . Additionally, it can act as a radical scavenger, capturing ROS and protecting cells from oxidative damage .

Transport and Distribution

The transport and distribution of N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known for its high cellular permeability, allowing it to be distributed widely within tissues . Its distribution is also affected by its ability to interact with specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues .

Subcellular Localization

N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide exhibits specific subcellular localization, which influences its activity and function. It is known to localize within cell membranes, where it interacts with lipid hydroperoxides and other biomolecules involved in oxidative stress response . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles within the cell .

Properties

IUPAC Name

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-2-iodoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21IN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8,16H,5-7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZANHRWWCPXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)CI)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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